molecular formula C12H16N2O3 B8454719 4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid

4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid

Cat. No.: B8454719
M. Wt: 236.27 g/mol
InChI Key: FLHZZKKNMKSPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid is an organic compound with a complex structure that includes an aminocarbonyl group, an isopropylamino group, and a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents like xylene and bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminocarbonyl or isopropylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminocarbonyl and isopropylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-carbamoyl-2-methyl-5-(propan-2-ylamino)benzoic acid

InChI

InChI=1S/C12H16N2O3/c1-6(2)14-10-5-8(12(16)17)7(3)4-9(10)11(13)15/h4-6,14H,1-3H3,(H2,13,15)(H,16,17)

InChI Key

FLHZZKKNMKSPED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)NC(C)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate (202 mg, 0.81 mmol) was dissolved in methanol (3 mL) and was treated with 1M sodium hydroxide (3 mL, 3 mmol) at 45° C. for 1.5 h. The reaction mixture was cooled to ambient temperature and was concentrated to afford an aqueous residue that was acidified with 1N hydrochloric acid to pH 3. The precipitate was collected by filtration, washed with water and dried to afford 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoic acid (99.5 mg, 0.42 mmol, 52% yield). 1H NMR (400 MHz, d6-DMSO): δ 12.95 (br s, 1H), 7.90 (br s, 1H), 7.72 (d, 1H), 7.49 (s, 1H), 7.28 (br s, 1H), 7.06 (s, 1H), 3.64-3.54 (m, 1H), 2.33 (s, 3H), 1.15 (s, 3H), 1.14 (s, 3H); MS (EI) for C12H16N2O3: 237 (MH+).
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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